N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a fluorophenyl group, a tetrahydroquinazolinone core, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process:
Formation of the Tetrahydroquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a fluorinated aromatic compound and a suitable nucleophile.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the tetrahydroquinazolinone intermediate with a trimethoxybenzoyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and trimethoxybenzamide moieties. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide
- N-[7-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, potentially enhancing its potency and selectivity compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C24H22FN3O5 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H22FN3O5/c1-31-20-10-15(11-21(32-2)22(20)33-3)23(30)28-24-26-12-17-18(27-24)8-14(9-19(17)29)13-4-6-16(25)7-5-13/h4-7,10-12,14H,8-9H2,1-3H3,(H,26,27,28,30) |
InChI Key |
NPYPQSXQCBDPOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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